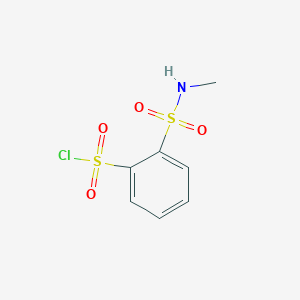

2-(Methylsulfamoyl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S2 and a molecular weight of 269.73 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group and a methylsulfamoyl group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Chemical Synthesis and Evaluation :2-(Methylsulfamoyl)benzene-1-sulfonyl chloride has been utilized in the synthesis of various chemical compounds with potential pharmacological activities. For instance, it has been involved in the synthesis of sulfamoyl dihydrobenzodioxins, which were evaluated for diuretic and antihypertensive activities in rats (Itazaki et al., 1988). Additionally, 1,2,2-tris(sulfonyl)hydrazines were synthesized and assessed for antineoplastic and trypanocidal activities, highlighting the role of this chemical in the development of potential therapeutic agents (Shyam et al., 1990). Moreover, 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, analogs of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine, were synthesized and showed promising antineoplastic activity against various cancers (Shyam et al., 1993).

Biological Applications

Metabolite Distribution and Toxicity Studies :The compound and its derivatives have been studied for their distribution and toxicological effects in biological systems. For instance, research has shown selective accumulation and toxicity of methylsulfonyl-dichlorobenzene in the olfactory mucosa of mice, providing insights into tissue-specific toxicity and potential uses in experimental models (Bahrami et al., 2000). Furthermore, the compound has been implicated in the synthesis of fluorescent probes for antibody active sites, highlighting its utility in biochemical research and diagnostics (Onodera et al., 1976).

Pharmacological Applications

Carbonic Anhydrase Inhibition :this compound has been involved in the synthesis of inhibitors targeting carbonic anhydrase, an enzyme implicated in various physiological processes. Research has demonstrated the synthesis of water-soluble derivatives showing significant intraocular pressure-lowering effects, highlighting its potential in the development of treatments for glaucoma (Borrás et al., 1999). Moreover, N-hydroxysulfonamides derived from this compound have shown promising results as potent inhibitors of carbonic anhydrase isozymes, further emphasizing its significance in drug development for conditions like glaucoma (Mincione et al., 1998).

Propiedades

IUPAC Name |

2-(methylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLSFIRQCLGHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2479140.png)

![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2479141.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2479142.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)

![2-[1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2479153.png)

![Methyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479154.png)